molecular formula C16H11BrO2 B8669222 Methyl 2-(4-bromophenylethynyl)benzoate

Methyl 2-(4-bromophenylethynyl)benzoate

Cat. No. B8669222
M. Wt: 315.16 g/mol
InChI Key: MSOPCOOIAQPXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-bromophenylethynyl)benzoate is a useful research compound. Its molecular formula is C16H11BrO2 and its molecular weight is 315.16 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2-(4-bromophenylethynyl)benzoate

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

methyl 2-[2-(4-bromophenyl)ethynyl]benzoate

InChI

InChI=1S/C16H11BrO2/c1-19-16(18)15-5-3-2-4-13(15)9-6-12-7-10-14(17)11-8-12/h2-5,7-8,10-11H,1H3

InChI Key

MSOPCOOIAQPXMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-iodo-benzoic acid methyl ester (1.31 g, 5.00 mmol) in DMF (10 ml) are added bis(triphenylphosphine)-palladium(II)-chloride (351 mg, 0.50 mmol), copper(I) iodide (28.5 mg, 0.15 mmol), triethylamine (2.08 ml, 15.0 mmol) and 1-bromo-4-ethynyl-benzene (905 mg, 5.00 mmol). The resulting dark brown solution is flushed with nitrogen, heated to 80° C. and stirred in a closed reaction vial at this temperature for 16 hours. The reaction mixture is allowed to cool to room temperature and partitioned between water and dichloromethane. The organic phase is washed with 1 N HCl, dried over sodium sulfate and evaporated under vacuum. The residue is chromatographed on a silica gel column with cyclohexane/ethyl acetate as eluent to give 2-(4-bromo-phenylethynyl)-benzoic acid methyl ester as brown oil; HPLC/MS 3.46 min (B), [M+H] 315/317.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
351 mg
Type
catalyst
Reaction Step One
Quantity
28.5 mg
Type
catalyst
Reaction Step One

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